The compound shares structural similarities with antifolate drugs, which are known to inhibit key folate-requiring enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). For instance, LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate, inhibits these enzymes, leading to cytotoxicity in cancer cells by interfering with DNA synthesis and repair1. The inhibition of these enzymes is crucial for the antitumor activity of such compounds, as they prevent the synthesis of thymidine, which is necessary for DNA replication. The compound's mechanism of action may involve similar pathways, given its structural resemblance to known antifolates.
Antifolate compounds, such as LY231514, have been extensively studied for their antitumor properties and are undergoing clinical trials1. The compound could potentially be used in oncology as a chemotherapeutic agent due to its ability to inhibit folate-dependent enzymes, which are essential for rapidly dividing cancer cells.
Antifolates like the synthesized pyrrolo[2,3-d]pyrimidines have shown inhibitory activity against various bacterial and protozoal dihydrofolate reductases, suggesting potential use as antibacterial and antiprotozoal agents3. The compound could be explored for its efficacy against infectious diseases caused by such pathogens.
The structure of the compound suggests potential activity on opioid receptors, as seen in kappa-opioid agonists derived from pyrrolidine-based structures2. This could indicate possible applications in pain management, where the compound might act as an analgesic.
Compounds with pyrrolo[1,2-a]pyrrole structures have been evaluated for their anti-inflammatory and analgesic activities6. Although the compound is not directly mentioned as having these properties, its structural complexity suggests that it could be investigated for similar pharmacological effects.
The compound's potential interaction with prostaglandin receptors, as seen in CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, could imply a role in bone healing and other inflammatory processes7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: